6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.288 g/mol . It features a cyclopropoxy group attached to a cyclohexa-2,4-dienamine structure, making it a unique compound in the field of organic chemistry.
Preparation Methods
The synthesis of 6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene and cyclopropanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve a high degree of purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine can be compared with other similar compounds, such as:
Cyclohexadiene derivatives: These compounds share a similar cyclohexadiene core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropoxy derivatives: Compounds with a cyclopropoxy group attached to different core structures, resulting in different reactivity and applications.
Trimethylamine derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
6-cyclopropyloxy-N,N,2-trimethylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9-5-4-6-11(12(9)13(2)3)14-10-7-8-10/h4-6,10-12H,7-8H2,1-3H3 |
InChI Key |
AARXUXFUEFADMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C1N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.